Ethyl 3-aminobenzofuran-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

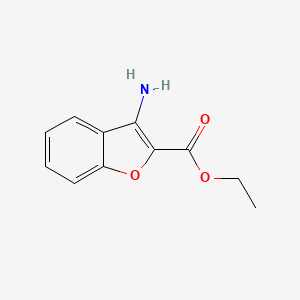

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOARNMOPCOJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366286 | |

| Record name | Ethyl 3-aminobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39786-35-1 | |

| Record name | Ethyl 3-aminobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-aminobenzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-aminobenzofuran-2-carboxylate structural analysis

An In-depth Technical Guide to the Structural Analysis of Ethyl 3-aminobenzofuran-2-carboxylate

Foreword: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone of medicinal chemistry, widely found in natural products and synthetic bioactive molecules.[1][2] Their rigid, planar structure and unique electronic properties make them privileged scaffolds for interacting with a diverse range of biological targets. These compounds exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[1][3] Notably, several clinically approved drugs, such as the antiarrhythmic agent Amiodarone, feature a benzofuran core, underscoring the therapeutic relevance of this heterocyclic system.[1]

This compound is a particularly valuable derivative. The presence of the amino group at the 3-position and the ethyl ester at the 2-position provides two reactive handles for further chemical elaboration. This makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting neurological disorders and as inhibitors of enzymes like acetylcholinesterase.[4][5] A thorough and unambiguous structural characterization of this starting material is therefore a critical first step in any research and development program that utilizes it. This guide provides a multi-faceted analytical framework for the definitive structural elucidation of this compound, grounded in the principles of spectroscopic analysis and logical data integration.

Synthesis Pathway and Rationale

The reliable synthesis of the target molecule is paramount. One of the most efficient and widely cited methods for constructing the 3-aminobenzofuran scaffold is the base-mediated intramolecular cyclization of an O-aryl oxime precursor, which is itself derived from a salicylonitrile starting material.[4] This approach is favored for its operational simplicity and generally good yields.

Experimental Protocol: Synthesis via Cyclization

This protocol is adapted from established literature procedures for the synthesis of 3-aminobenzofuran derivatives.[4][6]

Step 1: O-Alkylation of 2-Hydroxybenzonitrile

-

To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to yield the crude intermediate, 2-(2-ethoxy-2-oxoethoxy)benzonitrile.

Causality Insight: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate from Step 1 in dimethylformamide (DMF).

-

Add potassium tert-butoxide (t-BuOK, 1.2 eq), a strong, non-nucleophilic base, portion-wise at room temperature. The reaction is often exothermic.

-

Stir the mixture at 80°C for 1-2 hours. Monitor the formation of the product by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to afford this compound as a white to off-white crystalline solid.

Causality Insight: The strong base t-BuOK deprotonates the α-carbon of the ester, generating a carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion (Thorpe-Ziegler reaction), leading to cyclization. The resulting imine intermediate tautomerizes to the more stable enamine, which is the final 3-amino product.

Caption: High-level workflow for the synthesis of the title compound.

Multi-Spectroscopic Structural Elucidation

The confirmation of the molecular structure relies on the convergent validation from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Fundamental Properties

A summary of the core physical and chemical properties provides the initial dataset for the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₃ | [7][8][9] |

| Molecular Weight | 205.21 g/mol | [7][8][10] |

| Monoisotopic Mass | 205.07389321 Da | [7] |

| Appearance | White to off-white/brown solid/powder | [6] |

| Melting Point | 75 - 81 °C | [6][8] |

| CAS Number | 39786-35-1 | [7][8][9][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Caption: Structure with atom numbering for NMR spectral assignments.

¹H NMR Analysis (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the ethyl ester protons.

-

δ 7.6-7.2 (m, 4H, Ar-H): The four protons on the benzene ring (H-4, H-5, H-6, H-7) will appear as a complex multiplet in the aromatic region. Their exact chemical shifts and coupling patterns depend on the electronic effects of the fused furan ring and the substituents.

-

δ 5.5-6.0 (br s, 2H, -NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent. This peak will disappear upon D₂O exchange, providing a definitive diagnostic test.

-

δ 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃): The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the three methyl protons.

-

δ 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃): The methyl protons of the ethyl group will appear as a triplet, coupling with the two methylene protons.

¹³C NMR Analysis (Predicted, 101 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, accounting for the 11 carbon atoms in the molecule (with two pairs of aromatic carbons potentially having very similar shifts).

-

δ 165.0 (C=O): The ester carbonyl carbon is significantly deshielded.

-

δ 150.0 - 110.0 (Ar-C): The eight carbons of the benzofuran core (C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a) will resonate in this region. The carbons directly attached to heteroatoms (C-2, C-3, C-7a) will have characteristic shifts influenced by the oxygen and nitrogen atoms.

-

δ 61.0 (-OCH₂CH₃): The methylene carbon of the ethyl ester.

-

δ 14.5 (-OCH₂CH₃): The terminal methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the presence of the amino group. Often appears as a doublet. |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring | Indicates the aromatic system. |

| 2980 - 2850 | C-H stretch (sp³) | Ethyl Group (-CH₂, -CH₃) | Confirms the aliphatic portion of the ester. |

| ~1690 - 1670 | C=O stretch | α,β-Unsaturated Ester | The carbonyl frequency is lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the enamine system. |

| ~1620 - 1580 | N-H bend | Primary Amine (-NH₂) | Further evidence for the primary amine. |

| 1600, 1480 | C=C stretch | Aromatic Ring | Characteristic aromatic ring vibrations. |

| ~1250 | C-O stretch (asymmetric) | Ester & Furan Ether | Strong band indicative of the C-O single bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Electron Ionization (EI)-MS

-

Introduce a small sample into the mass spectrometer, typically via a direct insertion probe.

-

Volatilize the sample using heat under high vacuum.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detect the ions to generate a mass spectrum.

Expected Fragmentation Pattern:

-

m/z = 205 [M]⁺•: The molecular ion peak, which should be prominent. Its high-resolution mass should match the calculated exact mass (205.0739).[7]

-

m/z = 160 [M - OCH₂CH₃]⁺: Loss of the ethoxy radical from the ester group is a very common fragmentation pathway for ethyl esters.[11]

-

m/z = 132 [M - OCH₂CH₃ - CO]⁺: Subsequent loss of a neutral carbon monoxide molecule from the m/z 160 fragment.

-

m/z = 177 [M - C₂H₄]⁺•: Loss of ethylene via a McLafferty rearrangement, if sterically feasible.

Caption: Workflow showing the integration of multiple analytical techniques.

Conclusion: A Self-Validating Analytical System

The structural analysis of this compound is a clear example of a self-validating analytical process. The molecular formula determined by high-resolution mass spectrometry (C₁₁H₁₁NO₃) is consistent with the number and types of protons and carbons observed in NMR spectroscopy. The functional groups identified by IR spectroscopy (amine, unsaturated ester, aromatic ring) are all accounted for in the NMR and MS data. Finally, the specific connectivity of the atoms deduced from NMR is corroborated by the logical fragmentation patterns observed in the mass spectrum. This convergence of evidence from orthogonal techniques provides an exceptionally high degree of confidence in the final structural assignment, a critical requirement for any compound intended for use in research and drug development.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 97 39786-35-1 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Benzoic acid, ethyl ester [webbook.nist.gov]

Ethyl 3-aminobenzofuran-2-carboxylate CAS number 39786-35-1

An In-Depth Technical Guide to Ethyl 3-aminobenzofuran-2-carboxylate (CAS: 39786-35-1): A Keystone Scaffold for Modern Drug Discovery

Introduction

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, metabolic stability, and the capacity for three-dimensional functionalization, enabling them to interact with a wide array of biological targets. The benzofuran ring system is a quintessential example of such a scaffold, found at the core of numerous natural products and synthetic drugs exhibiting activities from anti-tumor and antimicrobial to anti-inflammatory effects.[1][2][3][4]

This guide focuses on a particularly valuable derivative: This compound (CAS No. 39786-35-1) . This compound is not merely another benzofuran; it is a strategically engineered building block. The presence of a nucleophilic amino group at the C-3 position and an electrophilic ester at the C-2 position provides chemists with two orthogonal handles for chemical modification. This dual functionality makes it an exceptionally versatile synthon for constructing complex molecular libraries, leading to the discovery of novel agents targeting challenging diseases, most notably in the fields of neurodegeneration and oncology.[5][6][7] As a Senior Application Scientist, this whitepaper will provide an in-depth exploration of its properties, synthesis, reactivity, and applications, offering both foundational knowledge and field-proven insights for researchers in drug development.

Physicochemical Properties & Spectroscopic Profile

Accurate identification and quality assessment are the bedrock of reproducible research. The physicochemical and spectroscopic data for this compound provide a definitive fingerprint for this compound.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 39786-35-1 | [5][8] |

| Molecular Formula | C₁₁H₁₁NO₃ | [5][9][10] |

| Molecular Weight | 205.21 g/mol | [5][10] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 75-81 °C | [5] |

| IUPAC Name | ethyl 3-amino-1-benzofuran-2-carboxylate | [10] |

| InChI Key | PWOARNMOPCOJEV-UHFFFAOYSA-N | [9] |

Structural & Spectroscopic Analysis

The true utility of a chemical building block is understood through its structure. The molecule features a planar benzofuran core, which often facilitates π-stacking interactions with biological targets. The C3-amino group acts as a potent nucleophile and a hydrogen bond donor, while the C2-ethyl carboxylate is an electron-withdrawing group and a hydrogen bond acceptor.

-

¹H NMR Spectroscopy : In a typical spectrum (in CDCl₃), one would expect to observe characteristic signals for the ethyl group: a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). The aromatic protons on the benzo ring will appear as a complex multiplet between 7.2 and 7.6 ppm. The amino (NH₂) protons often present as a broad singlet around 5.5-6.0 ppm, the chemical shift of which can be sensitive to concentration and solvent.

-

¹³C NMR Spectroscopy : The carbon spectrum provides confirmation of the core structure. Key signals include the ester carbonyl carbon (~165 ppm), aromatic carbons (110-155 ppm), and the ethyl group carbons (~61 ppm for the CH₂ and ~14 ppm for the CH₃).[10]

-

Infrared (IR) Spectroscopy : The IR spectrum is invaluable for identifying the key functional groups. Expect to see strong N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. A prominent, sharp absorption around 1680-1710 cm⁻¹ corresponds to the C=O stretch of the conjugated ester.[10]

-

Mass Spectrometry : The compound's molecular weight can be confirmed by the presence of a molecular ion peak [M]+ at m/z 205.

Trustworthiness Insight: Before use in any synthetic protocol, it is critical to validate the identity and purity of the starting material. A combination of melting point analysis and ¹H NMR spectroscopy is typically sufficient. The presence of impurities can drastically affect reaction yields and lead to complex purification challenges downstream.

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is crucial for the widespread adoption of a chemical building block. One of the most efficient methods for preparing this compound begins with readily available 2-hydroxybenzonitrile (salicylonitrile).[6][8]

Workflow for Synthesis via Thorpe-Ziegler Cyclization

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-cyanophenoxy)acetate

-

To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Add ethyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

To this solution, add the crude Ethyl 2-(2-cyanophenoxy)acetate (1.0 eq) from Step 1, dissolved in a minimum amount of absolute ethanol.

-

Stir the reaction mixture at room temperature for 2-4 hours. The cyclization often results in the precipitation of the product.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by pouring the mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound as a crystalline solid.

Mechanistic Rationale (Thorpe-Ziegler Cyclization)

The choice of a strong base like sodium ethoxide in Step 2 is critical and mechanistically driven. The reaction proceeds via an intramolecular Thorpe-Ziegler reaction.

-

Deprotonation: The ethoxide base abstracts an acidic α-proton from the carbon adjacent to the ester carbonyl group, forming a carbanion.

-

Intramolecular Attack: This nucleophilic carbanion attacks the electrophilic carbon of the nitrile group in an intramolecular fashion, forming a five-membered ring intermediate (an enamine).

-

Tautomerization: The enamine intermediate rapidly tautomerizes to the more stable aromatic amino-benzofuran system, driving the reaction to completion.

Understanding this mechanism underscores why a non-nucleophilic, strong base is preferred to avoid side reactions like ester hydrolysis.

Chemical Reactivity and Synthetic Utility

The power of this compound lies in its predictable and versatile reactivity, allowing for the systematic construction of diverse molecular architectures.

Caption: Synthetic utility map for this compound.

Reactions at the C3-Amino Group

The primary amino group is a potent nucleophile and the most common site for initial diversification.

-

N-Arylation: Modern cross-coupling reactions are highly effective here. Copper-catalyzed Chan-Lam coupling with arylboronic acids provides a mild and efficient route to N-aryl derivatives.[11] This allows for the introduction of substituted phenyl rings, heterocyclic systems, and other aromatic moieties, which can serve as key pharmacophores.

-

N-Acylation and N-Sulfonylation: Standard reactions with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) readily produce the corresponding amides and sulfonamides. These functional groups are mainstays in medicinal chemistry, often used to modulate solubility, cell permeability, and to form critical hydrogen bonds with protein targets.

Reactions at the C2-Ester Group

The ester provides a secondary handle for modification, often employed after the amino group has been functionalized.

-

Saponification: Basic hydrolysis (e.g., using LiOH or NaOH in a water/THF mixture) cleanly converts the ethyl ester to the corresponding carboxylic acid. This transformation is fundamental, as the resulting acid is a versatile precursor.

-

Amide Coupling: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU). This is a powerful strategy for extending the molecule and introducing new points of diversity, crucial for structure-activity relationship (SAR) studies.

Applications in Drug Discovery & Medicinal Chemistry

The synthetic versatility of this compound translates directly into its successful application in drug discovery programs.

Case Study: Inhibitors for Alzheimer's Disease

A significant body of research highlights the use of the 3-aminobenzofuran scaffold in developing potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[6][12][13]

-

Therapeutic Rationale: Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, offering symptomatic relief.

-

Structural Basis of Activity: Derivatives synthesized from this compound have been shown to act as multi-functional agents. The core scaffold can interact with the catalytic active site (CAS) of the enzyme, while substituents added via the C3-amino group can extend to interact with the peripheral anionic site (PAS). This dual-site binding can lead to highly potent inhibition and may also interfere with the enzyme's role in promoting amyloid-β (Aβ) aggregation, another hallmark of Alzheimer's pathology.[6][13]

Caption: Simplified mechanism of AChE inhibition by benzofuran derivatives.

Broader Therapeutic Potential

The benzofuran scaffold is a privileged structure with a wide range of reported biological activities. Libraries synthesized from this compound are frequently screened for other therapeutic applications.

| Therapeutic Area | Reported Activity of Derivatives | Source(s) |

| Oncology | Anti-proliferative, Antitumor, Cell Cycle Arrest | [3][7][14] |

| Infectious Disease | Antibacterial, Antiviral | [1][3][15] |

| Inflammation | Anti-inflammatory | [2][15] |

| Metabolic Disease | Insulin-enhancing | [2] |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Classification: this compound is classified as acutely toxic if swallowed (GHS Acute Toxicity 4, Oral).[10] The corresponding hazard statement is H302: Harmful if swallowed.[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[16] Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[16][17]

-

Handling Procedures: Avoid creating dust.[17] Avoid contact with skin, eyes, and clothing. In case of accidental contact, wash the affected area thoroughly with water.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16][17] For long-term storage, maintaining an inert atmosphere (e.g., Argon) is recommended to prevent gradual degradation.[18]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a powerful and enabling tool for drug discovery. Its strategic placement of reactive functional groups on a biologically relevant scaffold provides an efficient entry point for the synthesis of large, diverse chemical libraries. Its demonstrated success in generating potent inhibitors for complex targets in neurodegenerative disease, coupled with the broad therapeutic potential of the benzofuran class, solidifies its status as a keystone building block. For researchers and drug development professionals, a deep understanding of this molecule's properties, synthesis, and reactivity is a significant asset in the quest to design the next generation of innovative medicines.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. matrixscientific.com [matrixscientific.com]

- 17. fishersci.com [fishersci.com]

- 18. calpaclab.com [calpaclab.com]

The Pivotal Role of Ethyl 3-Aminobenzofuran-2-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect of Bioactive Scaffolds

In the landscape of medicinal chemistry, the benzofuran nucleus stands as a "privileged scaffold," a core structural motif consistently found in compounds exhibiting a wide array of pharmacological activities.[1][2] Within this important class of heterocycles, Ethyl 3-aminobenzofuran-2-carboxylate emerges not as a final drug product, but as a crucial and versatile starting material—an architect's blueprint from which potent therapeutic agents are constructed.[3][4] This technical guide delves into the significant biological activities stemming from this unassuming molecule, exploring its role as a pharmacophore in the development of anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. We will dissect the synthetic strategies, experimental protocols for activity assessment, and the mechanistic underpinnings that make this compound a cornerstone in contemporary drug discovery.

While direct biological studies on this compound are limited, its true value is revealed through the potent bioactivities of its derivatives. The presence of the amino group and the ester functionality provides reactive handles for a multitude of chemical transformations, allowing for the strategic design of molecules with enhanced efficacy and target specificity.[3] This guide will, therefore, focus on the biological prowess of the molecules born from this essential building block.

I. Synthesis of the Core Scaffold: this compound

The construction of the 3-aminobenzofuran-2-carboxylate core is a critical first step in the journey towards its biologically active derivatives. A prevalent and efficient method for its synthesis involves a base-catalyzed intramolecular cyclization, a variant of the Thorpe-Ziegler reaction.[5][6] This reaction typically starts from readily available precursors like 2-cyanophenol and an alpha-halo ester.[7]

Proposed Synthetic Workflow

The following protocol outlines a robust method for the synthesis of this compound, based on established chemical principles for the formation of 3-aminofurans.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from 2-cyanophenol and ethyl bromoacetate.

Materials:

-

2-Cyanophenol

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Acetone, anhydrous

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

O-Alkylation:

-

To a solution of 2-cyanophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate, ethyl 2-(2-cyanophenoxy)acetate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

-

Intramolecular Cyclization (Thorpe-Ziegler type):

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the crude ethyl 2-(2-cyanophenoxy)acetate (1.0 eq) in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[8]

-

Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

-

II. Anticancer Activity of this compound Derivatives

The 3-aminobenzofuran-2-carboxylate scaffold is a fertile ground for the development of potent anticancer agents.[8][9] By modifying the amino and ester groups, researchers have synthesized a plethora of derivatives with significant cytotoxic activity against various cancer cell lines.

Mechanistic Insights into Anticancer Action

Derivatives of this compound exert their anticancer effects through multiple mechanisms, often involving the disruption of cellular processes essential for tumor growth and survival.

-

Tubulin Polymerization Inhibition: Several benzofuran derivatives have been shown to bind to tubulin, inhibiting its polymerization into microtubules.[8] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

-

Kinase Inhibition: The benzofuran scaffold can be functionalized to target specific protein kinases that are often dysregulated in cancer. For example, derivatives have been designed to inhibit Aurora B kinase and VEGFR-2, which are crucial for cell division and angiogenesis, respectively.[10]

-

Induction of Apoptosis: Many 3-aminobenzofuran derivatives trigger programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.[8]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB plays a key role in promoting inflammation and cell survival in many cancers. Certain N-phenyl-benzofuran-carboxamides, which can be synthesized from the core scaffold, have demonstrated the ability to inhibit the NF-κB signaling pathway.[10]

Caption: Key anticancer mechanisms of action for 3-aminobenzofuran derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative derivatives synthesized using the this compound scaffold.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-Phenyl-benzofuran-carboxamides | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | 2.20 - 5.86 | [10] |

| Benzofuran-N-aryl piperazines | HeLa | 0.03 | [9] |

| Benzofuran-N-aryl piperazines | SGC-7901 | 6.17 | [9] |

| Benzofuran-N-aryl piperazines | MCF-7 | 12.3 | [9] |

| 2-Benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofurans | MDA-MB-231 | 8.36 | [9] |

| Proximicin Analogues | U-87 MG (Glioblastoma) | 6.54 - 15.02 | [9] |

| 3-Amidobenzofuran derivatives | MDA-MB-231 | 3.01 | [11] |

| 3-Amidobenzofuran derivatives | HCT-116 | 5.20 | [11] |

| 3-Amidobenzofuran derivatives | HT-29 | 9.13 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[12][13]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO). Incubate for 48-72 hours.[14]

-

MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

III. Antimicrobial Activity of this compound Derivatives

The benzofuran scaffold is a well-established pharmacophore in the design of antimicrobial agents.[2] Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Mechanistic Insights into Antimicrobial Action

The precise mechanisms of antimicrobial action for many benzofuran derivatives are still under investigation, but several modes of action have been proposed:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran ring may facilitate its insertion into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.

-

Enzyme Inhibition: Benzofuran derivatives may inhibit essential bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

-

Inhibition of Biofilm Formation: Some derivatives have been shown to interfere with the ability of bacteria to form biofilms, which are communities of bacteria that are more resistant to antibiotics.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzofuran derivatives against various microorganisms.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Halogenated 3-benzofurancarboxylic acids | Staphylococcus aureus | 50 - 200 | [15] |

| Halogenated 3-benzofurancarboxylic acids | Candida albicans | 100 | [15] |

| Halogenated 3-benzofurancarboxylic acids | Candida parapsilosis | 100 | [15] |

Experimental Protocol: Agar Well Diffusion Method

Objective: To screen the antimicrobial activity of a test compound.

Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the compound.[16]

Materials:

-

Test microorganisms (bacterial and/or fungal strains)

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Sterile cork borer or pipette tips

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin) and/or antifungal (e.g., Fluconazole)

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify. Inoculate the surface of the agar plates evenly with a standardized suspension of the test microorganism.

-

Well Preparation: Using a sterile cork borer, create wells of a uniform diameter (e.g., 6 mm) in the agar.

-

Compound Application: Add a fixed volume (e.g., 50 µL) of the test compound solution at a known concentration into the wells. Also, include wells with the standard antibiotic/antifungal and the solvent control (DMSO).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition corresponds to greater antimicrobial activity.

IV. Other Notable Biological Activities

Beyond its prominent roles in anticancer and antimicrobial research, derivatives of this compound have demonstrated potential in other therapeutic areas.

-

Anti-inflammatory Activity: Certain 3-aminobenzofuran derivatives have been shown to possess anti-inflammatory properties. For instance, some have been found to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[12][14]

-

Anticonvulsant Activity: The benzofuran scaffold has been explored for its potential in developing new anticonvulsant drugs. While specific data on derivatives of this compound is limited, the broader class of benzofurans has shown promise in preclinical models of epilepsy.

-

Alzheimer's Disease: Novel 3-aminobenzofuran derivatives have been designed and synthesized as potential multifunctional agents for the treatment of Alzheimer's disease. These compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Some derivatives also exhibit activity against the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[16][17]

Conclusion: A Scaffold of Immense Potential

This compound stands as a testament to the principle that the value of a chemical entity is not always in its inherent biological activity, but in the potential it unlocks. As a versatile and reactive building block, it provides a robust platform for the synthesis of a diverse array of bioactive molecules. The derivatives stemming from this core scaffold have demonstrated significant promise in the key therapeutic areas of oncology, infectious diseases, and neurology. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and underlying mechanisms associated with this pivotal molecule and its progeny. As drug discovery continues to evolve, the strategic utilization of such privileged scaffolds will undoubtedly remain a cornerstone of innovation, leading to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3-aminobenzofuran-2-carboxylate and its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] Among the vast family of benzofuran-based molecules, Ethyl 3-aminobenzofuran-2-carboxylate stands out as a uniquely versatile and powerful building block for the synthesis of complex therapeutic agents.[2][3] Its strategic placement of an amino group and an ester functionality on the benzofuran core allows for a multitude of chemical transformations, enabling the systematic exploration of chemical space in drug discovery programs.[2] This guide provides a comprehensive overview of the synthesis, chemical properties, derivatization strategies, and pharmacological significance of this pivotal intermediate and its derivatives, offering both foundational knowledge and actionable experimental protocols for researchers in the field.

Introduction: The Strategic Importance of the Benzofuran Scaffold

Benzofuran derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5] Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal pharmacophores for targeting a range of biological macromolecules, particularly protein kinases.[6][7] The 3-amino substituted benzofurans, in particular, represent a significant subclass, with the amino group serving as a crucial anchor for biological activity and a key handle for synthetic elaboration.[1] this compound is a prime exemplar of this class, providing a readily accessible platform for generating libraries of novel compounds for high-throughput screening and lead optimization.[2][3]

Physicochemical Properties and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [8][9] |

| Molecular Weight | 205.21 g/mol | [8][9] |

| Melting Point | 77-81 °C | [8][10] |

| Appearance | White to brown solid | [8] |

| CAS Number | 39786-35-1 | [8][9] |

Spectroscopic Characterization: The structural integrity of the molecule is typically confirmed by standard spectroscopic methods.

-

¹H NMR: Protons of the ethyl group typically appear as a triplet (CH₃) and a quartet (CH₂). The aromatic protons on the benzene ring will show characteristic splitting patterns based on their substitution. The amine protons (NH₂) will appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

-

IR Spectroscopy: Key vibrational bands include N-H stretching for the amine, C=O stretching for the ester, and C-O stretching for the furan ether linkage.

-

Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z = 205.21.

Core Synthesis Methodology

The most common and efficient synthesis of this compound proceeds via a Thorpe-Ziegler type cyclization of an O-alkylated cyanophenol. This method offers high yields and utilizes readily available starting materials.

Reaction Scheme: Synthesis from 2-Cyanophenol

The synthesis is typically a one-pot or two-step process starting from 2-cyanophenol and ethyl bromoacetate.[8]

Caption: General workflow for the synthesis of the target compound.

Causality of Experimental Choices

-

Base (K₂CO₃ or NaH): A base is required to deprotonate the phenolic hydroxyl group of 2-cyanophenol, forming a phenoxide ion. This phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction. Potassium carbonate is a milder, safer base suitable for many applications, while sodium hydride (NaH) is a stronger, non-nucleophilic base that can drive the reaction to completion, especially with less reactive substrates.

-

Solvent (Acetone or DMF): Acetone is a common polar aprotic solvent that facilitates Sₙ2 reactions and is easily removed. Dimethylformamide (DMF) is another excellent choice, particularly for reactions that require higher temperatures to proceed at a reasonable rate.

-

Intramolecular Cyclization: The key step is the base-promoted intramolecular cyclization. The base abstracts a proton from the α-carbon (adjacent to the ester), generating a carbanion. This carbanion then attacks the carbon of the nitrile group, leading to the formation of the five-membered furan ring after tautomerization of the resulting imine to the more stable enamine (the amino group).

Detailed Experimental Protocol

Materials:

-

2-Cyanophenol (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Acetone (anhydrous)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol and anhydrous acetone.

-

Base Addition: Add potassium carbonate to the stirring solution.

-

Alkylation: Add ethyl bromoacetate dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Key Derivatization Strategies and Chemical Reactivity

The title compound possesses two primary reactive sites: the C3-amino group and the C2-ethyl ester. This dual functionality allows for a wide array of derivatization strategies aimed at modulating the molecule's physicochemical and pharmacological properties.

Caption: Key reactivity and derivatization pathways.

N-Acylation & N-Sulfonylation

The nucleophilic amino group is readily acylated or sulfonylated to form stable amides and sulfonamides, respectively. This is one of the most common strategies in drug design.

-

Causality: Introducing an acyl or sulfonyl group can significantly alter the molecule's properties. It can introduce new hydrogen bond donors/acceptors, modulate lipophilicity (logP), and orient substituents into specific binding pockets of a target protein. For instance, creating a sulfonamide can mimic the geometry of a phosphate group, which is relevant for targeting kinases.

-

Experimental Protocol (General N-Acylation):

-

Dissolve this compound (1.0 eq) in a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq).[11]

-

Cool the mixture in an ice bath (0 °C).

-

Add the desired acyl chloride (RCOCl) or sulfonyl chloride (RSO₂Cl) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[11]

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ and extract the product with an organic solvent.[11]

-

Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.[11]

-

Ester Hydrolysis and Subsequent Amidation

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further modifications, most commonly the formation of amides via coupling reactions.

-

Causality: Converting the ester to an amide introduces a hydrogen bond donor and can dramatically improve solubility and cell permeability. This transformation is fundamental in peptide-based drug design and for creating ligands that interact with residues in a target's active site.

-

Experimental Protocol (Two-Step):

-

Hydrolysis: Dissolve the starting ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture with 1N HCl to precipitate the carboxylic acid, which can be filtered and dried.

-

Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq), the desired amine (H₂NR, 1.1 eq), and a coupling agent like HATU (1.1 eq) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir at room temperature for 4-16 hours. Work up by diluting with water and extracting with an organic solvent. Purify as needed.

-

Pharmacological Significance of Derivatives

Derivatives of the this compound core have been investigated for a wide array of therapeutic applications, underscoring the scaffold's importance in modern drug discovery.

| Derivative Class | Therapeutic Target/Application | Example Activity | Source |

| N-Acyl/Aryl Benzofurans | Kinase Inhibition (e.g., VEGFR-2, EGFR) | Some derivatives show potent inhibition of VEGFR-2, a key target in angiogenesis for cancer therapy. | [7][12][13] |

| Substituted 3-Aminobenzofurans | Alzheimer's Disease | Designed derivatives have shown potent dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and can reduce Aβ-aggregation. | [4][14][15] |

| Benzofuran Carboxamides | Anticancer Agents | Derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines. | [5] |

| Benzofuran-based Sulfonamides | SIRT2 Inhibitors | Novel benzofuran derivatives containing a benzyl sulfone scaffold have shown selective SIRT2 inhibitory activity. | [16] |

For example, a study on novel 3-aminobenzofuran derivatives identified compounds with potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathology of Alzheimer's disease.[14][15] One lead compound, featuring a 2-fluorobenzyl moiety attached to the amino group, not only inhibited these enzymes but also demonstrated neuroprotective effects and an ability to prevent the aggregation of amyloid-beta peptides.[14] This highlights how targeted derivatization of the C3-amino group can lead to multifunctional agents for complex neurodegenerative disorders.[14][15]

Similarly, the benzofuran scaffold is prominent in the design of kinase inhibitors for cancer treatment.[6][7] By synthesizing libraries of derivatives, researchers have identified compounds that potently inhibit key kinases like VEGFR-2, which is crucial for tumor angiogenesis.[12][13]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for the innovation of novel therapeutics. Its well-defined reactivity and synthetic accessibility provide chemists with a reliable tool for generating molecular diversity. The proven success of its derivatives in targeting complex diseases like cancer and Alzheimer's ensures that this scaffold will remain a focal point of research and development. Future efforts will likely focus on applying modern synthetic methods, such as C-H activation and photocatalysis, to further expand the accessible chemical space around the benzofuran core, leading to the discovery of next-generation medicines with enhanced efficacy and selectivity.

References

- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-氨基苯并呋喃-2-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Medicinal Chemistry Applications of Ethyl 3-Aminobenzofuran-2-carboxylate

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry.[1][2] This scaffold is prevalent in a vast array of natural products and synthetically derived molecules that exhibit significant physiological and pharmacological activities.[1][2] Its structural rigidity and electronic properties make it an ideal framework for interacting with various biological targets. Notable examples of benzofuran-containing drugs include the antiarrhythmic agent Amiodarone and the photosensitizer Angelicin, underscoring the therapeutic relevance of this heterocyclic system.[3][4]

Within this important class of compounds, Ethyl 3-aminobenzofuran-2-carboxylate emerges as a particularly valuable and versatile building block.[5][6] Its structure is primed for chemical modification, featuring a nucleophilic amino group at the C3 position and an ester at the C2 position. These functional groups serve as convenient handles for synthetic transformations, allowing medicinal chemists to systematically explore chemical space and develop novel therapeutic agents.[5] This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this core molecule in the pursuit of new treatments for complex diseases.

Synthesis and Derivatization Potential of the Core Scaffold

The utility of this compound as a synthetic intermediate is predicated on its accessible synthesis and the distinct reactivity of its functional groups. Understanding these aspects is crucial for designing and executing drug discovery campaigns.

Protocol 1: A Representative Synthesis of this compound

A common and efficient route to the core scaffold begins with a commercially available substituted phenol, such as 2-cyanophenol. The following protocol outlines a typical procedure.

Objective: To synthesize this compound from 2-cyanophenol.

Materials:

-

2-Cyanophenol

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone

-

Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and work-up reagents

Step-by-Step Methodology:

-

O-Alkylation:

-

To a solution of 2-cyanophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture. The phenoxide then acts as a nucleophile, displacing the bromide in an Sₙ2 reaction to form ethyl 2-(2-cyanophenoxy)acetate.

-

Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

-

-

Intramolecular Cyclization (Thorpe-Ziegler Reaction):

-

Dissolve the resulting ethyl 2-(2-cyanophenoxy)acetate (1.0 eq) in anhydrous DMSO.

-

Carefully add sodium hydride (1.2 eq) portion-wise at room temperature. The strong base deprotonates the α-carbon (adjacent to the ester), creating a carbanion.

-

This carbanion then attacks the nitrile carbon in an intramolecular fashion, leading to the formation of the furan ring.

-

Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it into ice-water and neutralize with a dilute acid (e.g., 1M HCl).

-

The resulting solid, this compound, is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.

-

Visualization of the Synthetic Workflow

Caption: Synthetic route to the core scaffold.

Derivatization Pathways

The strategic value of this compound lies in its potential for diversification. The amino and ester groups are launchpads for generating extensive compound libraries.

-

Modifications at the 3-Amino Group: The nucleophilic amine readily participates in reactions such as acylation with acid chlorides or anhydrides to form amides, reductive amination with aldehydes to form secondary amines, and various coupling reactions.[5]

-

Modifications at the 2-Carboxylate Group: The ethyl ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDCI, HATU) to generate a diverse library of amides.

References

- 1. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

Spectroscopic data of Ethyl 3-aminobenzofuran-2-carboxylate

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 3-aminobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 39786-35-1) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its benzofuran scaffold is a core structural motif in numerous biologically active molecules, and the presence of both an amino group and an ethyl ester provides versatile handles for synthetic modification.[1][3] This guide serves as a comprehensive technical resource on the spectroscopic characterization of this molecule, providing an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. Understanding this spectroscopic fingerprint is critical for unambiguous identification, quality control, and advancing its application in the synthesis of novel therapeutic agents.[2]

Molecular Structure and Spectroscopic Implications

The structure of this compound integrates several key functional groups that dictate its spectroscopic behavior: an ethyl ester, a primary aromatic amine, and a fused benzofuran ring system. The electron-donating amino group and the electron-withdrawing ester group, conjugated with the aromatic system, create a unique electronic environment that is clearly delineated by various spectroscopic techniques.

To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned experimental spectrum is not available, a predictive analysis based on established chemical shift principles for substituted benzofurans provides a reliable proton profile.[4] The spectrum is expected to show distinct signals for the ethyl ester protons, the aromatic protons on the benzene ring, and the amino protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4, H-5, H-6, H-7 | 7.10 - 7.60 | Multiplet (m) | 4H | - |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | 2H | - |

| -O-CH₂-CH₃ | ~4.40 | Quartet (q) | 2H | ~7.1 |

| -O-CH₂-CH₃ | ~1.40 | Triplet (t) | 3H | ~7.1 |

Interpretation:

-

Aromatic Protons (H-4 to H-7): The four protons on the benzene portion of the benzofuran ring are expected to appear as a complex multiplet in the downfield region (7.10-7.60 ppm). Their precise shifts are influenced by the anisotropic effects of the fused furan ring and the electronic contributions of the amino and ester groups.

-

Amino Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

-

Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to a classic ethyl pattern. The methylene (-CH₂-) protons are adjacent to an oxygen atom, deshielding them to ~4.40 ppm, and are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons appear further upfield at ~1.40 ppm and are split into a triplet by the two methylene protons.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to the proton NMR, a predicted ¹³C NMR spectrum is constructed based on foundational data for benzofurans and substituent effects.[6] The molecule possesses 11 unique carbon atoms, all of which should be observable. PubChem indicates the existence of a proprietary ¹³C NMR spectrum, corroborating its utility in structural confirmation.[7]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~165.0 | Downfield due to double bond to oxygen. |

| C-3 | ~148.0 | Attached to nitrogen, significant downfield shift. |

| C-7a | ~145.0 | Quaternary carbon at furan-benzene fusion. |

| C-3a | ~129.0 | Quaternary carbon at furan-benzene fusion. |

| C-5, C-6 | 122.0 - 125.0 | Aromatic CH carbons. |

| C-4, C-7 | 110.0 - 120.0 | Aromatic CH carbons. |

| C-2 | ~105.0 | Attached to ester and adjacent to furan oxygen. |

| -O-CH₂- | ~61.0 | Methylene carbon of the ethyl group. |

| -CH₃ | ~14.5 | Methyl carbon of the ethyl group. |

Interpretation:

-

Quaternary Carbons: The ester carbonyl (C=O) is the most deshielded carbon. The carbons at the ring fusion (C-3a, C-7a) and the carbon bearing the amino group (C-3) are also significantly downfield.

-

Aromatic Carbons: The four CH carbons of the benzene ring (C-4, C-5, C-6, C-7) are found in the typical aromatic region. Their exact shifts depend on the combined electronic effects of the fused ring system.

-

Aliphatic Carbons: The methylene and methyl carbons of the ethyl ester appear in the upfield region, with the methylene carbon being further downfield due to its proximity to the ester oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is dominated by strong absorptions from the N-H bonds of the amine and the C=O bond of the ester.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3450 - 3300 | N-H (Primary Amine) | Symmetric & Asymmetric Stretch | Medium-Strong |

| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium |

| 2980 - 2850 | C-H (Aliphatic) | Stretch | Medium |

| ~1715 | C=O (α,β-unsaturated Ester) | Stretch | Strong |

| 1600 - 1450 | C=C (Aromatic) | Stretch | Medium-Strong |

| 1300 - 1200 | C-O (Ester) | Stretch | Strong |

| 1150 - 1050 | C-O (Furan Ether) | Stretch | Strong |

Interpretation:

-

N-H Stretching: A primary amine typically shows two distinct bands in this region, corresponding to the asymmetric and symmetric N-H stretching modes.

-

C=O Stretching: The carbonyl of the ester is conjugated with the benzofuran ring system, which lowers its stretching frequency to around 1715 cm⁻¹ from the typical ~1735 cm⁻¹ for a saturated ester.[8]

-

C-O Stretching: Two strong C-O stretching bands are expected: one from the ester group and another from the furan ether linkage, appearing in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Key Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Exact Mass | 205.0739 Da | [7] |

| Molecular Ion (M⁺) | m/z 205 | Expected |

Fragmentation Pathway:

Under electron ionization (EI), the molecular ion (m/z 205) is expected to undergo characteristic fragmentation. The primary losses would involve the ethyl ester functionality.

Caption: Predicted major fragmentation pathway for this compound.

-

Loss of an ethoxy radical (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to a prominent acylium ion at m/z 160 .

-

Loss of carbon monoxide (-CO): The acylium ion at m/z 160 can subsequently lose a molecule of carbon monoxide to yield a fragment at m/z 132 .

-

Loss of an ethyl radical (-•CH₂CH₃): Cleavage of the O-CH₂ bond can result in a fragment at m/z 176 .

UV-Visible (UV-Vis) Spectroscopy

The extended conjugated system of this compound, which includes the benzene ring, furan ring, amino group, and carbonyl group, acts as a strong chromophore. This is expected to produce intense absorptions in the UV region corresponding to π → π* electronic transitions. Based on data for structurally similar compounds like ethyl aminobenzoates, two main absorption bands can be predicted.

-

λ_max ≈ 220-250 nm: A high-energy transition involving the benzofuran system.

-

λ_max ≈ 290-340 nm: A lower-energy transition, characteristic of the extended conjugation involving the amino group as a powerful auxochrome.

Standardized Experimental Protocols

To ensure data reproducibility, the following standardized protocols are recommended for acquiring the spectroscopic data for this compound.

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

2. IR Spectroscopy

-

Method: Attenuated Total Reflectance (ATR).

-

Sample Preparation: Place a small amount of the solid crystalline powder directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal before analyzing the sample.

-

3. Mass Spectrometry

-

Method: Electron Ionization (EI) with Gas Chromatography (GC-MS) or direct insertion probe.

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.

-

Instrument: A GC-MS system with a quadrupole or time-of-flight (TOF) analyzer.

-

Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

GC Column (if used): A standard non-polar column (e.g., DB-5ms).

-

Temperature Program: Ramp from 100 °C to 280 °C at 10 °C/min.

-

Integrated Analysis and Conclusion

The comprehensive spectroscopic data provides a self-validating confirmation of the structure of this compound. The molecular weight is unequivocally established by mass spectrometry (M⁺ at m/z 205). IR spectroscopy confirms the presence of the essential amine (N-H stretch) and conjugated ester (C=O stretch) functional groups. Finally, ¹H and ¹³C NMR spectroscopy, even when based on predictive models grounded in extensive empirical data, provide a detailed map of the carbon-hydrogen framework, accounting for every atom in the molecule. Together, these techniques offer a robust and unambiguous analytical profile, indispensable for any researcher or drug development professional working with this valuable chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CAS 39786-35-1: Ethyl 3-aminobenzo[b]furan-2-carboxylate [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. This compound | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum [chemicalbook.com]

Topic: A Technical Guide to the Safe Handling of Ethyl 3-aminobenzofuran-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile